
4'-Chloro-trans-4-(N-hydroxyacetamido)stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene is a synthetic organic compound with the molecular formula C16H14ClNO2. It contains a total of 35 bonds, including 21 non-hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxylamine group (aromatic), and 1 hydroxyl group
Vorbereitungsmethoden
The synthesis of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trans-4-aminostilbene in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux with an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions with nucleophiles such as hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene can be compared with other similar compounds, such as:
Resveratrol: A natural phytoalexin known for its biological activities, including antioxidant and anticancer properties.
4,4’-Dihydroxy-trans-stilbene: Another synthetic analog of resveratrol with similar biological activities.
The uniqueness of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene lies in its specific chemical structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63407-55-6 |
|---|---|
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14ClNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
InChI-Schlüssel |
YRQAJFOHBJISQU-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
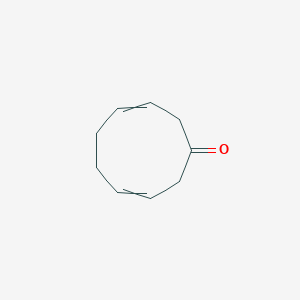
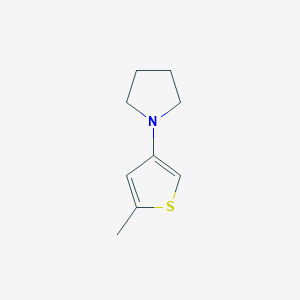
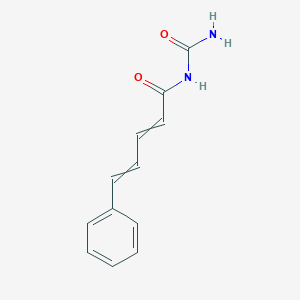

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
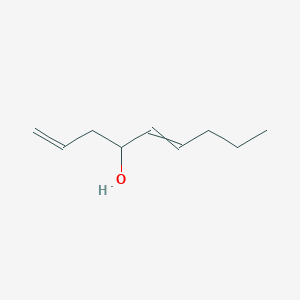

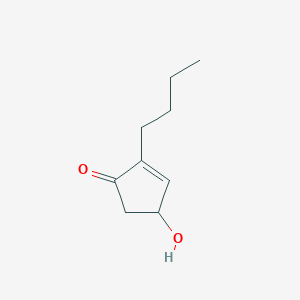
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
